REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.CN(CCN(C)C)C.C([Li])CCC.[I:29]I.OS([O-])=O.[Na+]>C1COCC1.O.C(Cl)Cl.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[I:29] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=NC=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
56.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried 3-neck round bottom flask equipped with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
temperature probe, and addition funnel
|
Type
|
CUSTOM
|
Details
|
remained below −70° C
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
the reaction mixture temperature below −70° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
the biphasic mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (3×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by suction filtration
|
Type
|
WASH
|
Details
|
washed with a minimum of methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a second crop of product
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.63 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |